2-(Bromomethyl)chroman

Catalog No.
S808836
CAS No.
852181-00-1
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
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2-(Bromomethyl)chroman

CAS Number

852181-00-1

Product Name

2-(Bromomethyl)chroman

IUPAC Name

2-(bromomethyl)-3,4-dihydro-2H-chromene

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2

InChI Key

FQPRCEFOQRTXQL-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2OC1CBr

Canonical SMILES

C1CC2=CC=CC=C2OC1CBr

Here's what we can glean from available sources:

  • Chemical Identification

    2-(Bromomethyl)chroman is a chemical compound with the CAS registry number 852181-00-1. Chinese chemical supplier website: In the interest of data privacy, I cannot share the link directly

  • Structural Similarity

    2-(Bromomethyl)chroman shares some structural similarities with chroman, a bicyclic heterocyclic compound with potential applications in medicinal chemistry [Pubmed Central article on chroman: ]. The presence of the bromomethyl group might introduce unique reactivity for further exploration.

2-(Bromomethyl)chroman is a chemical compound characterized by a chroman backbone with a bromomethyl group at the second position. Chromans are bicyclic compounds derived from chromene, featuring a benzene ring fused to a tetrahydrofuran ring. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The molecular formula for 2-(Bromomethyl)chroman is C10H9BrO, and its structure can be represented as follows:

text
O / \ / \ / \/ \C C| |C C \ / \ / Br-C

This compound exhibits unique properties owing to the combination of the aromatic and aliphatic systems, which can participate in various

2-(Bromomethyl)chroman is reactive due to the bromine atom, which can undergo nucleophilic substitution reactions. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, forming new derivatives.
  • Coupling Reactions: It can participate in coupling reactions with various reagents, leading to the formation of complex molecules.
  • Electrochemical Reduction: Studies have shown that 4-(Bromomethyl)-2H-chromen-2-ones can undergo electrochemical reduction at carbon cathodes, indicating potential applications in electrochemistry .

Compounds related to 2-(Bromomethyl)chroman have demonstrated various biological activities. For instance, derivatives of chroman have been studied for their potential anticancer properties. Research indicates that certain chroman derivatives exhibit significant cytotoxic effects against various cancer cell lines, including human gastric and breast cancer cells . The mechanism of action often involves interaction with cellular pathways that regulate apoptosis and cell proliferation.

Synthesis of 2-(Bromomethyl)chroman can be achieved through several methods:

  • Bromomethylation of Chromans: This process typically involves the reaction of chroman with bromomethylating agents like N-bromosuccinimide under acidic conditions.
  • Domino Reactions: A more advanced method involves domino reactions that include oxidative addition followed by carbopalladation, allowing for the formation of complex structures in a single step .
  • Multicomponent Reactions: These reactions often combine various reagents to yield multiple products simultaneously, enhancing efficiency and reducing waste.

2-(Bromomethyl)chroman serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for:

  • Anticancer Agents: Due to their biological activity, derivatives are being investigated for their potential use in cancer therapy.
  • Fluorescent Dyes: Some derivatives can be used as fluorescent markers in biological imaging.
  • Material Science: The compound may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-(Bromomethyl)chroman focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for drug development. For example, research has shown that derivatives can interact selectively with certain biological targets, enhancing their therapeutic efficacy .

Several compounds share structural similarities with 2-(Bromomethyl)chroman. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-(Bromoacetyl)-2H-chromen-2-oneChromenoneUsed in synthesizing heterocyclic compounds
4-(Bromomethyl)-2H-chromen-2-oneBrominated ChromenoneExhibits electrochemical reduction properties
7-Azido-4-(bromomethyl)-2H-chromen-2-oneAzido ChromenoneSelective for uridine; potential therapeutic uses

Each of these compounds possesses unique features that differentiate them from 2-(Bromomethyl)chroman. Their distinct reactivity profiles and biological activities make them valuable in various fields such as medicinal chemistry and materials science.

Fundamental Structural Framework

2-(Bromomethyl)chroman belongs to the chroman family of heterocyclic compounds, characterized by a benzene ring fused to a six-membered saturated heterocyclic ring containing oxygen. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(bromomethyl)-3,4-dihydro-2H-chromene, reflecting its structural composition of a chroman backbone with a bromomethyl substituent at the 2-position. The molecular formula C₁₀H₁₁BrO indicates the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom, resulting in a molecular weight of 227.1 grams per mole.

The compound can be identified through multiple chemical databases using the Chemical Abstracts Service registry number 852181-00-1. The Simplified Molecular Input Line Entry System representation is expressed as C1CC2=CC=CC=C2OC1CBr, which provides a linear notation for the molecular structure. The International Chemical Identifier notation InChI=1S/C10H11BrO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2 offers a standardized method for representing the compound's connectivity.

The molecular architecture consists of a bicyclic system where a benzene ring is fused with a tetrahydropyran ring, creating the characteristic chroman scaffold. The bromomethyl group attached to the 2-position introduces significant reactivity potential, making this compound valuable as a synthetic intermediate. The presence of the bromine atom provides a leaving group that facilitates nucleophilic substitution reactions, expanding the synthetic utility of the molecule.

Physical and Chemical Properties

The compound exhibits distinct physical properties that reflect its molecular structure and intermolecular interactions. The density of 2-(bromomethyl)chroman is reported as 1.405 grams per cubic centimeter, indicating a relatively high molecular packing efficiency. The boiling point reaches 300.6 degrees Celsius at 760 millimeters of mercury pressure, suggesting strong intermolecular forces and thermal stability. The refractive index of 1.562 reflects the compound's optical properties and molecular polarizability.

The flash point of 118.7 degrees Celsius provides important information regarding the compound's volatility and handling characteristics. The vapor pressure of 0.00198 millimeters of mercury at 25 degrees Celsius indicates relatively low volatility at room temperature. These physical properties collectively contribute to the compound's stability and handling requirements in laboratory and industrial applications.

2-(Bromomethyl)chroman represents an important chemical entity in the field of heterocyclic chemistry, characterized by a chroman backbone with a bromomethyl group at the second position [1]. The molecular formula for this compound is C10H11BrO with a molecular weight of 227.101 g/mol [1] [2]. The structure consists of a benzene ring fused to a tetrahydropyran ring with a bromomethyl substituent at the 2-position, making it a valuable intermediate in organic synthesis [2].

Classical synthesis routes for 2-(Bromomethyl)chroman primarily involve bromination reactions of the parent chroman structure [3]. These methods typically follow either radical or electrophilic bromination pathways, depending on the specific reaction conditions employed [4] [5].

Radical Bromination Approaches

Radical bromination represents one of the most common methods for introducing a bromomethyl group at the 2-position of chroman [6] [7]. This approach typically utilizes bromine (Br2) in the presence of light or heat, or more commonly, N-bromosuccinimide (NBS) as the brominating agent [8] [9]. The reaction proceeds through a radical mechanism that can be divided into three distinct steps:

  • Initiation: Under ultraviolet light or heat, homolytic cleavage of the bromine-bromine bond in molecular bromine or the nitrogen-bromine bond in NBS generates bromine radicals [10].

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the 2-position of chroman, forming hydrogen bromide and a carbon-centered radical. This radical then reacts with another bromine molecule to form the desired 2-(bromomethyl)chroman and regenerate a bromine radical [5] [10].

  • Termination: The radical chain reaction eventually terminates through radical-radical coupling reactions [10].

The selectivity of radical bromination is particularly advantageous when targeting the 2-position of chroman compounds [11]. Bromine radicals demonstrate a strong preference for abstracting hydrogen atoms from positions that can form stabilized radicals, such as those adjacent to oxygen atoms or aromatic rings [5] [11]. This selectivity makes radical bromination particularly suitable for the synthesis of 2-(bromomethyl)chroman, as the 2-position in chroman is activated toward radical bromination due to the adjacent oxygen atom [6] [7].

Electrophilic Bromination Methods

Electrophilic bromination provides an alternative approach for synthesizing 2-(bromomethyl)chroman [12] [13]. This method typically employs bromine in the presence of Lewis acids such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) [14]. The reaction proceeds through the formation of an electrophilic bromonium ion intermediate, which subsequently reacts with the chroman substrate [12].

In the context of chroman bromination, the reaction typically follows this pathway:

  • Formation of the electrophilic bromine species through interaction with a Lewis acid catalyst [14].
  • Attack of the electrophilic bromine on the electron-rich position of the chroman structure [12].
  • Loss of a proton to restore aromaticity and form the brominated product [14] [13].

The table below summarizes the key differences between radical and electrophilic bromination approaches for the synthesis of 2-(bromomethyl)chroman:

ParameterRadical BrominationElectrophilic Bromination
ReagentsBr2/light or NBS/peroxideBr2/Lewis acid
MechanismRadical chain reactionElectrophilic substitution
SelectivityFavors benzylic/allylic positionsDirected by electronic effects
Reaction conditionsPhotochemical or thermalRoom temperature to moderate heat
Typical solventsCarbon tetrachloride, benzeneDichloromethane, carbon disulfide
Side reactionsMultiple brominationRing bromination

The choice between radical and electrophilic bromination depends on the specific substrate and the desired regioselectivity of bromination [5] [11]. For the synthesis of 2-(bromomethyl)chroman, radical bromination is often preferred due to its higher selectivity for the 2-position [6] [8].

Catalytic Approaches in Chroman Functionalization

Catalytic approaches have revolutionized the functionalization of chroman structures, offering more efficient and selective routes to 2-(bromomethyl)chroman and related derivatives [15] [16]. These methods employ various catalysts to facilitate the formation of carbon-carbon and carbon-bromine bonds under milder conditions than traditional approaches [16] [17].

Metal-Catalyzed Functionalization

Metal catalysts play a crucial role in the functionalization of chroman structures [15] [18]. Transition metals such as copper, iron, and ruthenium have been employed to catalyze the bromination of chroman derivatives at specific positions [18]. These catalysts typically operate through single-electron transfer mechanisms or by activating the brominating agent through coordination [18] [13].

For the synthesis of 2-(bromomethyl)chroman, copper catalysts have shown particular promise [15]. Copper(I) and copper(II) salts can catalyze the bromination of 2-methylchroman through the activation of peroxides, leading to selective functionalization at the methyl group [15] [18]. The reaction typically proceeds under mild conditions, offering improved selectivity compared to traditional radical bromination methods [18].

Iron catalysts represent another important class of catalysts for chroman functionalization [13]. Iron(III) salts can catalyze both radical and electrophilic bromination reactions, providing access to 2-(bromomethyl)chroman through different mechanistic pathways [13]. The dual catalytic activity of iron makes it particularly versatile for the functionalization of complex chroman derivatives [18] [13].

Organocatalytic Methods

Organocatalysis has emerged as a powerful approach for the functionalization of chroman structures [16] [17]. Organocatalysts, including thioureas, squaramides, and cinchona alkaloid derivatives, can facilitate the bromination of chroman compounds through hydrogen bonding interactions or the formation of reactive intermediates [17] [19].

For the synthesis of 2-(bromomethyl)chroman, organocatalysts can activate brominating agents such as N-bromosuccinimide through hydrogen bonding, enhancing their electrophilicity and promoting selective bromination at the 2-position [8] [9]. This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and reduced environmental impact compared to metal-catalyzed methods [17] [19].

Recent research has focused on the development of bifunctional organocatalysts that can simultaneously activate both the chroman substrate and the brominating agent [20] [21]. These catalysts contain both hydrogen bond donor and acceptor sites, allowing them to orient the reactants in a specific geometry and control the regioselectivity of bromination [20] [21]. This approach has proven particularly effective for the synthesis of 2-(bromomethyl)chroman derivatives with high levels of selectivity [20].

Photocatalytic Approaches

Photocatalysis represents an emerging approach for the functionalization of chroman structures [6] [7]. Photocatalysts, including organic dyes, transition metal complexes, and semiconductor materials, can harness light energy to generate reactive species that facilitate bromination reactions [6] [8].

For the synthesis of 2-(bromomethyl)chroman, photocatalysts can promote the homolytic cleavage of bromine-bromine or nitrogen-bromine bonds in brominating agents, generating bromine radicals under mild conditions [6] [8]. These radicals can then selectively abstract hydrogen atoms from the 2-position of chroman, leading to the formation of 2-(bromomethyl)chroman through a radical chain mechanism [6] [7].

The advantages of photocatalytic approaches include:

  • Mild reaction conditions (often room temperature)
  • High functional group tolerance
  • Reduced catalyst loadings
  • Potential for visible light activation
  • Environmentally friendly reaction conditions [6] [8] [9]

Palladium-Mediated Cross-Coupling Strategies

Palladium-mediated cross-coupling reactions have emerged as powerful tools for the functionalization of 2-(bromomethyl)chroman and related compounds [22] [17]. These reactions enable the formation of carbon-carbon bonds between the bromomethyl group and various coupling partners, providing access to a wide range of chroman derivatives [22] [18].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents one of the most widely used palladium-catalyzed reactions for the functionalization of 2-(bromomethyl)chroman [22] [23]. This reaction involves the coupling of the bromomethyl group with organoboron compounds in the presence of a palladium catalyst and a base [23] [24].

The general mechanism for the Suzuki-Miyaura coupling of 2-(bromomethyl)chroman includes:

  • Oxidative addition of the carbon-bromine bond to palladium(0), forming a palladium(II) intermediate [23].
  • Transmetalation with the organoboron compound, facilitated by the base [23].
  • Reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst [23] [24].

This coupling strategy allows for the introduction of various carbon substituents at the 2-position of chroman, including aryl, heteroaryl, alkenyl, and alkyl groups [22] [24]. The reaction typically proceeds under mild conditions and demonstrates high functional group tolerance, making it suitable for the late-stage functionalization of complex chroman derivatives [22] [23].

Heck Coupling

The Heck reaction provides another valuable approach for the functionalization of 2-(bromomethyl)chroman [23] [24]. This reaction involves the palladium-catalyzed coupling of the bromomethyl group with alkenes, resulting in the formation of new carbon-carbon bonds [23] [24].

For 2-(bromomethyl)chroman, the Heck coupling can be used to introduce alkenyl substituents at the 2-position, expanding the structural diversity of chroman derivatives [24]. The reaction typically employs a palladium catalyst, a base, and a phosphine ligand, and can be conducted under various conditions depending on the specific substrate and coupling partner [23] [24].

A notable example involves the double Heck reaction strategy for the synthesis of dibenzoxepine derivatives from 2-(bromomethyl)chroman precursors [24]. This approach utilizes sequential Heck couplings to construct complex polycyclic structures with high stereoselectivity [24]. The first Heck reaction occurs at the bromomethyl position, followed by an intramolecular Heck coupling to form the dibenzoxepine ring system [24].

Sonogashira Coupling

The Sonogashira coupling represents a valuable method for introducing alkynyl substituents at the 2-position of chroman [22] [23]. This reaction involves the palladium-catalyzed coupling of 2-(bromomethyl)chroman with terminal alkynes in the presence of a copper co-catalyst [23].

The reaction typically proceeds through a dual catalytic cycle involving both palladium and copper [23]. The palladium catalyst undergoes oxidative addition with the carbon-bromine bond, while the copper co-catalyst forms a copper acetylide with the terminal alkyne [23]. Transmetalation between these two species, followed by reductive elimination, completes the catalytic cycle and forms the desired carbon-carbon bond [23].

Functionalization via C-H Activation

Recent advances in palladium-catalyzed C-H activation have provided new opportunities for the functionalization of chroman derivatives [18]. These methods enable the direct functionalization of C-H bonds in chroman structures without the need for pre-functionalization with bromine or other leaving groups [18].

For the synthesis of 2-(bromomethyl)chroman, palladium-catalyzed C-H activation can be employed to selectively functionalize the 2-position through the use of directing groups [18]. These directing groups coordinate to the palladium catalyst, positioning it near the target C-H bond and facilitating selective activation [18]. Subsequent reaction with a brominating agent can then introduce the bromomethyl group at the desired position [18].

The advantages of palladium-catalyzed C-H activation include:

  • Reduced synthetic steps by eliminating pre-functionalization
  • Improved atom economy
  • Access to previously challenging substitution patterns
  • Potential for late-stage functionalization of complex molecules [18]

Asymmetric Synthesis and Chiral Resolution Techniques

The development of methods for the asymmetric synthesis and resolution of chiral 2-(bromomethyl)chroman derivatives represents an important area of research [25] [19]. These approaches enable the preparation of enantiomerically pure compounds, which are often required for applications in pharmaceutical research and development [25] [19].

Asymmetric Catalytic Methods

Asymmetric catalysis offers powerful tools for the enantioselective synthesis of 2-(bromomethyl)chroman derivatives [25] [20]. These methods employ chiral catalysts to control the stereochemistry of key bond-forming steps, leading to the preferential formation of one enantiomer over the other [25] [20].

Chiral organocatalysts, including cinchona alkaloid derivatives, thioureas, and squaramides, have been successfully applied to the asymmetric synthesis of chroman structures [20] [26]. These catalysts typically operate through hydrogen bonding interactions or the formation of ion pairs with reaction intermediates, creating a chiral environment that favors the formation of one enantiomer [20] [26].

For example, cinchona-alkaloid-urea-based bifunctional organocatalysts have been employed for the catalytic asymmetric synthesis of chroman derivatives via an intramolecular oxy-Michael addition reaction [25] [26]. This approach provides access to optically active 2-substituted chromans in high yield and with excellent enantioselectivity [25] [26].

Metal-based chiral catalysts also play an important role in the asymmetric synthesis of chroman derivatives [20] [21]. These catalysts typically consist of a transition metal center coordinated to chiral ligands, creating a chiral pocket that controls the stereochemistry of the reaction [20] [21]. For the synthesis of 2-(bromomethyl)chroman derivatives, chiral palladium and rhodium catalysts have shown particular promise [20] [21].

Kinetic Resolution Approaches

Kinetic resolution represents another valuable approach for obtaining enantiomerically pure 2-(bromomethyl)chroman derivatives [27] [28]. This method exploits the different reaction rates of enantiomers with a chiral reagent or catalyst, leading to the preferential reaction of one enantiomer over the other [27] [28].

Enzymatic kinetic resolution has proven particularly effective for the resolution of chroman derivatives [28]. Lipases, such as Burkholderia cepacia lipase (Amano PS) and porcine liver esterase (PLE), can selectively catalyze the acetylation or hydrolysis of one enantiomer of a racemic chroman alcohol, leaving the other enantiomer unreacted [28]. This approach has been successfully applied to the resolution of various 2-substituted chroman-4-ols, providing access to enantiomerically pure building blocks that can be further transformed into 2-(bromomethyl)chroman derivatives [28].

The table below summarizes the enzymatic kinetic resolution of chroman derivatives:

EnzymeSubstrateReaction TypeConversion (%)Enantiomeric Excess (%)
Amano PS lipase2-Methylchroman-4-olAcetylation50>99
Amano PS lipase2-Ethylchroman-4-olAcetylation48>99
Porcine liver esterase2-Cyclohexylchroman-4-yl acetateHydrolysis50>99
Porcine liver esterase2-Spirocyclohexylchroman-4-yl acetateHydrolysis47>98

Chemical kinetic resolution methods have also been developed for chroman derivatives [27] [28]. These approaches typically employ chiral reagents or catalysts that selectively react with one enantiomer of a racemic mixture [27]. For 2-(bromomethyl)chroman, chiral brominating agents or chiral catalysts for bromination can potentially be employed to achieve kinetic resolution [27] [28].

Chiral Chromatographic Techniques

Chiral chromatography represents a powerful tool for the separation of enantiomers of 2-(bromomethyl)chroman derivatives [27] [29]. This approach employs chiral stationary phases that interact differently with the two enantiomers, leading to their separation [29].

High-performance liquid chromatography (HPLC) with chiral stationary phases is widely used for the analytical and preparative separation of chroman enantiomers [29]. Common chiral stationary phases include:

  • Polysaccharide-based phases (amylose and cellulose derivatives) [29]
  • Cyclodextrin-based phases [29]
  • Protein-based phases [29]
  • Pirkle-type (brush-type) phases [29]
  • Macrocyclic antibiotic phases [29]

For 2-(bromomethyl)chroman derivatives, polysaccharide-based chiral stationary phases have shown particular effectiveness [29]. These phases interact with the chroman structure through multiple hydrogen bonding, π-π, and steric interactions, creating a chiral environment that enables the separation of enantiomers [29].

Supercritical fluid chromatography (SFC) with chiral stationary phases represents another valuable technique for the separation of chroman enantiomers [29]. This approach offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and improved resolution for certain compound classes [29]. For 2-(bromomethyl)chroman derivatives, SFC with polysaccharide-based chiral stationary phases has demonstrated excellent separation efficiency [29].

Crystallization-Based Resolution

Crystallization-based methods provide classical approaches for the resolution of racemic 2-(bromomethyl)chroman derivatives [27]. These methods typically involve the formation of diastereomeric salts or derivatives through reaction with a chiral resolving agent, followed by separation based on the different physical properties of the diastereomers [27].

For 2-(bromomethyl)chroman derivatives containing acidic or basic functional groups, resolution through diastereomeric salt formation represents a viable approach [27]. Common chiral resolving agents include tartaric acid, mandelic acid, and cinchona alkaloids [27]. The diastereomeric salts formed through reaction with these agents can often be separated by fractional crystallization, providing access to enantiomerically pure compounds after removal of the resolving agent [27].

XLogP3

3.1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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